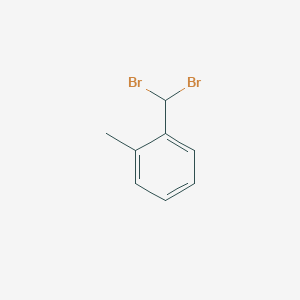

1-(Dibromomethyl)-2-methylbenzene

Description

1-(Dibromomethyl)-2-methylbenzene (CAS RN: 79985-01-6, 89636-73-7), also known as o-xylylene dibromide, is a benzylic dihalide with the molecular formula C₈H₈Br₂ and an average molecular mass of 263.960 g/mol . Its structure features a methyl group at the ortho position and a dibromomethyl group attached to the benzene ring. This compound is characterized by its high reactivity due to the presence of two bromine atoms at the benzylic position, making it a versatile intermediate in organic synthesis, particularly in elimination and substitution reactions. Key identifiers include ChemSpider ID 554493 and MDL number MFCD00050359 .

Properties

CAS No. |

89636-73-7 |

|---|---|

Molecular Formula |

C8H8Br2 |

Molecular Weight |

263.96 g/mol |

IUPAC Name |

1-(dibromomethyl)-2-methylbenzene |

InChI |

InChI=1S/C8H8Br2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |

InChI Key |

QSSAZDNARJWYEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-(Dibromomethyl)-2-methylbenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its dibromomethyl group can undergo various substitution reactions, making it useful for creating diverse chemical entities.

- Reactivity : The presence of bromine atoms enhances electrophilicity, facilitating nucleophilic attacks. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The compound is utilized in the development of advanced materials such as polymers and resins. Its ability to undergo chemical modifications allows for the design of materials with tailored properties.

- Applications : It is used in the formulation of flame retardants and in the production of conductive polymers, contributing to advancements in electronic materials.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a building block for biologically active compounds. Its derivatives are being investigated for antimicrobial and anticancer properties.

- Case Studies : Preliminary studies indicate that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

Environmental Chemistry

The compound's reactivity is also being studied for its role in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes.

- Potential Uses : Research indicates that it may facilitate the breakdown of hazardous organic compounds in contaminated environments.

Comparison with Similar Compounds

1-(Dibromomethyl)-4-fluorobenzene

1-(Bromomethyl)-2-methylbenzene (o-Xylyl bromide)

- Molecular Formula : C₈H₉Br

- Molecular Mass : 185.06 g/mol

- Purity : ≥95% (typical commercial grade) .

- Comparison: The mono-brominated analog lacks the second bromine, reducing its reactivity in elimination reactions (e.g., dehydrohalogenation to form styrenes). However, it is widely used in alkylation and cross-coupling reactions due to its manageable reactivity .

1-(Chloromethyl)-2-methylbenzene

- Molecular Formula : C₈H₉Cl

- Boiling Point : 73°C

- Comparison :

Functional Group Variants

1-(Fluoromethyl)-2-methylbenzene

1-(3-Bromopropoxy)-2-methylbenzene

Reductive Cyclization

- 1-(2-Nitrostyryl)-2-methylbenzene :

Preparation Methods

Reaction Conditions and Mechanism

The process involves dissolving 2-methylbenzene derivatives in chloroform, combined with a 40–50% aqueous NaBr solution containing 5% HBr. The organic phase is stirred separately from the aqueous electrolyte to prevent direct contact with the electrodes. Galvanostatic electrolysis at a current density of 30 mA/cm² and temperatures of 10–15°C facilitates sequential bromination. For instance, electrolysis of 1,2-dimethylbenzene under these conditions yields 1-(dibromomethyl)-2-methylbenzene with a reported efficiency of 70–90% .

Key Parameters:

-

Current Density : 30 mA/cm²

-

Temperature : 10–15°C (lowered to 5°C for bis(dibromomethyl) derivatives)

-

Electrolyte : 40% NaBr + 5% HBr

-

Solvent : Chloroform

This method avoids hazardous bromine vapor and enables precise control over the degree of bromination by modulating the charge passed during electrolysis.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination offers regioselectivity for benzylic positions. A study detailing the synthesis of 3-methyl-4-(dibromomethyl)methoxybenzene provides a template for adapting this method to this compound.

Procedure and Optimization

A mixture of 2-methylbenzene derivatives, NBS, and benzoyl peroxide in carbon tetrachloride is refluxed to generate dibromomethyl groups. For example, bromination of 4-methoxy-1,2-dimethylbenzene with NBS (2.2 equiv) and benzoyl peroxide (0.5 mol%) at reflux for 30 minutes yields 25–30% of the dibromomethyl product.

Critical Factors:

-

Catalyst : Benzoyl peroxide (radical initiator)

-

Solvent : CCl₄ (enhances radical stability)

-

Molar Ratio : NBS:substrate = 2.2:1

-

Reaction Time : 30–60 minutes

This method is limited by competing nuclear bromination and requires careful stoichiometric control to minimize byproducts.

Catalytic Bromination with Molecular Bromine

Traditional catalytic bromination employs molecular bromine (Br₂) in the presence of Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃). This approach is widely used for industrial-scale production due to its cost-effectiveness.

Industrial-Scale Synthesis

In a representative protocol, 2-methylbenzyl chloride is treated with Br₂ in carbon tetrachloride at room temperature to 50°C , catalyzed by Fe or AlBr₃. The reaction proceeds via electrophilic substitution, with the catalyst polarizing Br₂ to generate Br⁺ ions that attack the benzylic position.

Process Details:

-

Catalyst : Fe or AlBr₃ (5–10 mol%)

-

Solvent : CCl₄

-

Temperature : 25–50°C

-

Yield : 60–75%

Industrial adaptations often employ continuous flow reactors to enhance mixing and heat dissipation, improving yield reproducibility.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Byproduct Management

Electrochemical Pathway

The electrolysis generates Br₂ in situ from NaBr, which reacts with the methyl group via an electrophilic mechanism. The absence of free Br₂ reduces side reactions, enhancing selectivity for mono- or di-brominated products.

Radical Pathway

Benzoyl peroxide initiates the formation of bromine radicals, which abstract hydrogen from the benzylic position, followed by bromine atom transfer from NBS. This method favors benzylic positions but competes with aromatic ring bromination.

Catalytic Pathway

Lewis acids polarize Br₂, facilitating electrophilic attack on the electron-rich methyl group. Over-bromination is mitigated by controlling reaction time and temperature.

Industrial and Environmental Considerations

Electrochemical methods align with green chemistry principles by eliminating toxic bromine vapor and enabling solvent recycling. Conversely, traditional catalytic methods generate HCl or HBr as byproducts, necessitating neutralization steps. Radical bromination, while selective, suffers from low atom economy due to succinimide waste .

Q & A

Q. What are the established synthetic routes for 1-(dibromomethyl)-2-methylbenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-methylbenzyl derivatives. For example, free-radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation can selectively brominate the methyl group. Optimization involves:

- Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., over-bromination) .

- Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates .

- Catalyst addition : Trace amounts of benzoyl peroxide enhance initiation efficiency .

Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from di- or tri-brominated byproducts .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : A combination of ¹H/¹³C NMR and X-ray crystallography is critical:

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.5 ppm, multiplet) and dibromomethyl protons (δ 4.5–5.0 ppm, singlet due to equivalent Br atoms) .

- ¹³C NMR : The dibromomethyl carbon appears at δ 35–40 ppm, while aromatic carbons are in δ 120–140 ppm .

- X-ray crystallography : Resolves bond angles and confirms spatial arrangement (e.g., C-Br bond lengths ≈ 1.9 Å) .

Discrepancies in NMR shifts may arise from solvent polarity or impurities; always compare with literature data .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to the compound’s lachrymatory and corrosive properties .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and identify favorable reaction pathways (e.g., Suzuki-Miyaura coupling). Focus on the C-Br bond dissociation energy (~250 kJ/mol) to assess feasibility .

- Docking studies : Predict interactions with catalytic metals (e.g., Pd) to optimize ligand design for regioselective coupling .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in THF vs. DMF) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for brominated toluene derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference X-ray data (e.g., unit cell parameters from CIF files ) with NMR/IR to confirm substituent positions.

- Dynamic effects : Account for conformational flexibility (e.g., dibromomethyl group rotation) that may skew NMR results but not crystallography .

- Error analysis : Use R-factor values (<5%) and residual density maps to assess crystallographic accuracy .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

- Functionalization : The dibromomethyl group undergoes nucleophilic substitution (e.g., with amines to form benzylamine derivatives) for drug-candidate synthesis .

- Biological assays : Screen derivatives for bioactivity (e.g., kinase inhibition) using SPR or fluorescence polarization assays .

- Metabolic stability : Use liver microsome models to evaluate pharmacokinetics of lead compounds .

Data Analysis & Experimental Design

Q. What experimental design principles minimize byproduct formation during bromination of 2-methylbenzyl substrates?

- Methodological Answer :

- Design of Experiments (DoE) : Vary bromine equivalents (1.0–1.2 mol), reaction time (2–6 hrs), and initiator concentration to identify optimal conditions .

- In-situ monitoring : Use FT-IR to track Br₂ consumption (peaks at 500–600 cm⁻¹) and halt reactions at ~90% conversion .

- Quenching protocols : Rapid cooling and addition of Na₂S₂O₃ prevent over-bromination .

Q. How can researchers address discrepancies in reported melting points for this compound derivatives?

- Methodological Answer :

- Purity assessment : Perform DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min to detect impurities .

- Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol, acetone) to isolate stable crystalline forms .

- Literature cross-check : Compare data with peer-reviewed sources (e.g., Acta Crystallographica ) over vendor catalogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.